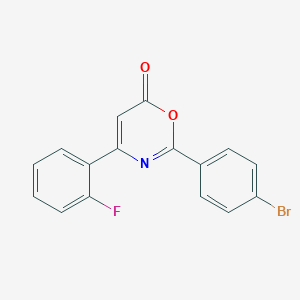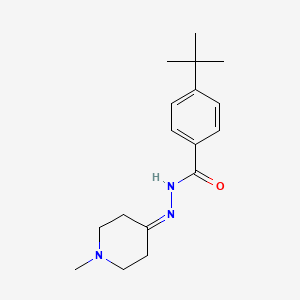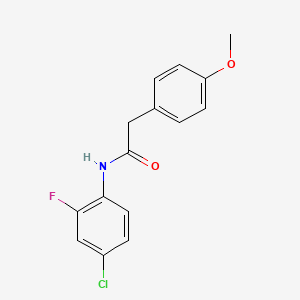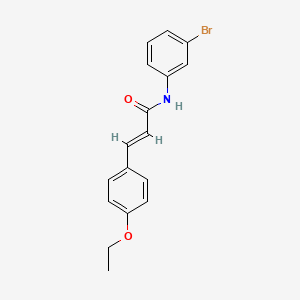
2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one, also known as BFO, is a heterocyclic compound that belongs to the oxazine family. It has gained attention in the scientific community due to its potential applications in medicinal chemistry, specifically as a potential drug candidate for various diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one has shown potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent (Wang et al., 2019). In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid beta (Aβ) plaques, which are a hallmark of the disease (Zhang et al., 2020). In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent (Zhang et al., 2019).
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one varies depending on the disease being studied. In cancer research, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival (Wang et al., 2019). In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase (BACE1), which is involved in the formation of Aβ plaques (Zhang et al., 2020). In inflammation research, this compound has been shown to inhibit the activity of NF-κB, which is involved in the production of pro-inflammatory cytokines (Zhang et al., 2019).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce tumor size (Wang et al., 2019). In Alzheimer's disease research, this compound has been shown to reduce Aβ plaque formation and improve cognitive function (Zhang et al., 2020). In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve inflammatory symptoms (Zhang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one in lab experiments is its potential as a multi-target drug candidate for various diseases. Its ability to inhibit different pathways involved in different diseases makes it a versatile compound for drug development. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one research. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a drug candidate. Additionally, further research is needed to investigate the potential of this compound as a treatment for other diseases, such as diabetes and cardiovascular disease.
Conclusion
In conclusion, this compound, or this compound, is a heterocyclic compound that has shown potential as a drug candidate for various diseases. Its ability to inhibit different pathways involved in different diseases makes it a versatile compound for drug development. Further research is needed to optimize the synthesis method, study the pharmacokinetics and pharmacodynamics of this compound in vivo, and investigate its potential as a treatment for other diseases.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one can be achieved through a multistep process involving the reaction of 4-bromobenzaldehyde with 2-fluoroaniline to form 2-(4-bromophenyl)-2-fluoro-N-(4-fluorophenyl)acetamide. This compound is then cyclized with oxalyl chloride and triethylamine to produce this compound (Jiang et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-4-(2-fluorophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-11-7-5-10(6-8-11)16-19-14(9-15(20)21-16)12-3-1-2-4-13(12)18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMINFNTZPUKJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)OC(=N2)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B5813187.png)
![N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5813192.png)

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5813205.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5813232.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B5813258.png)

![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)

![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)